5-(2-Oxopyrrolidin-1-yl)pyridine-3-carboxylic acid
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Overview
Description
5-(2-Oxopyrrolidin-1-yl)pyridine-3-carboxylic acid is a heterocyclic compound that features both a pyrrolidine and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Oxopyrrolidin-1-yl)pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-oxopyrrolidine with pyridine-3-carboxylic acid under specific conditions to form the desired compound . The reaction conditions often involve the use of solvents such as dimethylformamide and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-(2-Oxopyrrolidin-1-yl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted pyridine derivatives.
Scientific Research Applications
5-(2-Oxopyrrolidin-1-yl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: It is utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Oxopyrrolidin-1-yl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Similar in structure but lacks the pyridine ring.
Pyridine-3-carboxylic acid: Contains the pyridine ring but lacks the pyrrolidine moiety.
Nicotinic acid: Similar to pyridine-3-carboxylic acid but with different biological activities.
Uniqueness
5-(2-Oxopyrrolidin-1-yl)pyridine-3-carboxylic acid is unique due to the presence of both pyrrolidine and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential therapeutic applications that are not observed in simpler analogs .
Properties
IUPAC Name |
5-(2-oxopyrrolidin-1-yl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-9-2-1-3-12(9)8-4-7(10(14)15)5-11-6-8/h4-6H,1-3H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEAOXXSQFLRJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1343197-66-9 |
Source
|
Record name | 5-(2-oxopyrrolidin-1-yl)pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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